(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a furan ring, an imidazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps. The process begins with the preparation of the furan and imidazole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like tetrahydrofuran, and various protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan or imidazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Various volatile organic compounds in spices: Analyzed for their effects on health.
Uniqueness
(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a furan ring, an imidazole ring, and a sulfanyl group, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C21H24N2O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H24N2O3S/c1-4-5-8-23-20(24)19(22-21(23)27)12-16-6-7-17(26-16)13-25-18-10-14(2)9-15(3)11-18/h6-7,9-12H,4-5,8,13H2,1-3H3,(H,22,27)/b19-12- |
InChI Key |
XOFOFNVWYPAINE-UNOMPAQXSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(O2)COC3=CC(=CC(=C3)C)C)/NC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(O2)COC3=CC(=CC(=C3)C)C)NC1=S |
Origin of Product |
United States |
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